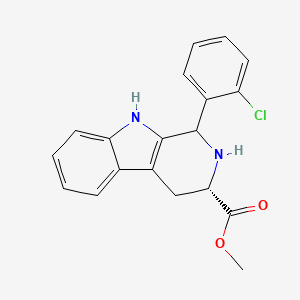

methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the beta-carboline core, which can be synthesized via Pictet-Spengler reaction. This involves the condensation of an indole derivative with an aldehyde in the presence of an acid catalyst. For our specific compound, 2-chlorobenzaldehyde is used.

Industrial Production Methods: On an industrial scale, the synthesis of methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate might involve optimized reaction conditions to maximize yield and minimize impurities. This could include controlled temperatures, solvents such as ethanol or methanol, and possibly catalytic amounts of acids to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes: Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo several types of chemical reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium can oxidize the methyl group to a carboxylic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bonds in the beta-carboline core.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products:

Oxidation: Forms corresponding carboxylic acids or ketones.

Reduction: Can lead to fully saturated beta-carboline derivatives.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives, including methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate. These compounds exhibit various mechanisms of action against cancer cells.

Key Findings:

- Cell Cycle Arrest : Beta-carboline derivatives can induce cell cycle arrest at the S phase and promote apoptosis in cancer cell lines such as MG-63 (human osteosarcoma) and MCF-7 (breast cancer) .

- Structure-Activity Relationships (SAR) : Research has shown that specific modifications to the beta-carboline structure can enhance antitumor efficacy. For instance, compounds with N-benzyl modifications have demonstrated significant antiproliferative effects with IC₅₀ values below 25 μM against MCF-7 cells .

Case Studies:

- Case Study 1 : A study published in Nature Communications synthesized various beta-carboline derivatives and evaluated their antitumor properties. The results indicated that specific substitutions at the C-5 position led to enhanced cytotoxicity against breast cancer cells .

| Compound | Modification | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 8f | N-benzyl | 25.01 | MCF-7 |

| 9c | THβC–oxindole | 24.1 | TNBC |

| 4h | R-methyl | 2.0 nM | P. falciparum |

Antimalarial Activity

The antimalarial properties of this compound have been investigated extensively.

Key Findings:

- Activity Against Plasmodium falciparum : Studies indicate that specific structural modifications enhance the efficacy of beta-carboline derivatives against malaria parasites. Compounds with R-methyl groups have shown preferential binding to active conformers necessary for inhibiting Plasmodium falciparum .

Case Studies:

- Case Study 2 : Research focused on the antimalarial efficacy of beta-carboline derivatives revealed that compounds exhibiting specific modifications had significantly improved activity against malaria parasites compared to their unsubstituted counterparts .

Neuropharmacological Applications

Beta-carbolines are also being explored for their neuropharmacological effects.

Key Findings:

Comparación Con Compuestos Similares

Comparison: Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific substituents, which can significantly alter its interaction with biological molecules compared to other beta-carbolines.

Similar Compounds: Other beta-carbolines like harmine and harmaline also show significant pharmacological properties, but differ in their specific substituents and hence their precise mechanisms of action.

There you go! Plenty to chew on, I hope

Actividad Biológica

Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydro-beta-carboline moiety, which is known for its interaction with various biological targets. Its chemical formula is C16H16ClN and it has a molecular weight of 273.76 g/mol.

Beta-carbolines are known to interact with the central nervous system (CNS) by modulating GABAergic activity. This compound acts as an anxiolytic agent through partial agonism at benzodiazepine sites on GABA-A receptors. This interaction can lead to sedative effects and potential therapeutic benefits in anxiety disorders.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of beta-carboline derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity against cervical cancer cells (SiHa), with mechanisms involving apoptosis induction. The IC50 values ranged from 10 µM to 30 µM depending on the exposure time and concentration used in assays.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SiHa | 15 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

| HT-29 | 20 | Caspase activation |

Antiparasitic Activity

In vitro studies have shown that beta-carboline derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This compound showed an IC50 of approximately 14.9 µM against the epimastigote form.

Study 1: Anxiolytic Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. The doses used ranged from 5 mg/kg to 20 mg/kg.

Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents by enhancing antioxidant enzyme activities.

Summary of Key Findings

- Cytotoxicity : Effective against various cancer cell lines with IC50 values indicating significant potency.

- Anxiolytic Activity : Demonstrated reduced anxiety in rodent models.

- Neuroprotection : Exhibited protective effects against oxidative stress-induced neuronal damage.

Propiedades

IUPAC Name |

methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3/t16-,17?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRANILUQAWNOP-BHWOMJMDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.